molecular formula C20H32N2O B249049 1-(2-ethoxybenzyl)-4'-methyl-4,1'-bipiperidine

1-(2-ethoxybenzyl)-4'-methyl-4,1'-bipiperidine

Cat. No.: B249049
M. Wt: 316.5 g/mol
InChI Key: KGYKVQHWHOVTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(2-Ethoxybenzyl)-4-methyl-1,4’-bipiperidine is a synthetic organic compound characterized by its unique structure, which includes a bipiperidine core substituted with an ethoxybenzyl group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Ethoxybenzyl)-4-methyl-1,4’-bipiperidine typically involves the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from appropriate diamines and dihalides.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group is introduced via nucleophilic substitution reactions, where the bipiperidine core reacts with 2-ethoxybenzyl halides under basic conditions.

    Methylation: The final step involves the methylation of the bipiperidine nitrogen using methyl iodide or similar methylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1’-(2-Ethoxybenzyl)-4-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can

Properties

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C20H32N2O/c1-3-23-20-7-5-4-6-18(20)16-21-12-10-19(11-13-21)22-14-8-17(2)9-15-22/h4-7,17,19H,3,8-16H2,1-2H3

InChI Key

KGYKVQHWHOVTQK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C

Origin of Product

United States

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